N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-9-12-22(14-17)16-7-10-21(11-8-16)18(23)13-20-19(24)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQZOTMVPWCTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.41 g/mol. The compound features a benzamide core with a substituted piperidine and pyrrolidine moiety that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to act as an inhibitor of certain neurotransmitter receptors, which can influence neurochemical pathways associated with mood regulation and cognitive function. Additionally, the presence of the methoxypyrrolidine group may enhance its affinity for these targets, potentially leading to improved therapeutic outcomes.
1. Neuroleptic Activity
Research indicates that compounds similar to this compound exhibit significant neuroleptic activity. For instance, studies on related benzamides have demonstrated their efficacy in reducing apomorphine-induced stereotyped behavior in rodent models, suggesting potential applications in treating psychotic disorders .
2. Antidepressant Effects
The compound's structural similarity to known antidepressants suggests it may possess mood-enhancing properties. Preliminary studies have shown that derivatives containing piperidine and pyrrolidine structures can modulate serotonergic and dopaminergic systems, which are crucial in the pathophysiology of depression.
Case Studies
A comparative analysis of various benzamide derivatives revealed that those with piperidine and pyrrolidine substituents showed enhanced activity against psychotic symptoms when tested in vivo. For example, the compound YM-09151-2 was reported to be significantly more potent than haloperidol in reducing stereotypic behavior in animal models . Such findings underscore the potential therapeutic applications of this compound.
Data Summary
| Activity | Related Compound | Effectiveness |
|---|---|---|
| Neuroleptic | YM-09151-2 | 13 times more potent than haloperidol |
| Antidepressant | Various derivatives | Modulation of serotonin/dopamine |
| Antimicrobial | Piperidine derivatives | Moderate to strong against bacteria |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several benzamide derivatives, which are summarized in Table 1 . Key differences lie in substituents, heterocyclic rings, and biological activities.
Table 1: Structural and Pharmacological Comparison
Pharmacological Activity Insights
- Antimicrobial Activity: Compared to azetidinone derivatives (e.g., compound 4 in ), the target compound lacks the chloro-substituted azetidinone ring, which is critical for disrupting bacterial cell walls.
- Anticancer Activity: Thiazolidinone derivatives (e.g., compound 10 in ) exhibit IC₅₀ values in the low micromolar range via topoisomerase inhibition.
QSAR and Physicochemical Properties
QSAR models from highlight the importance of topological parameters (e.g., Balaban index) and electronic descriptors (e.g., HOMO energy). For the target compound:
- Balaban Index : Predicted to be moderate due to the rigid pyrrolidine ring.
- LogP: Estimated ~2.5 (higher than azetidinone derivatives but lower than thiazolidinones ), suggesting balanced lipophilicity.
- HOMO Energy : The methoxy group may lower HOMO energy, reducing electrophilic reactivity compared to chloro-substituted analogs .
Q & A
Q. What factors influence the synthesis yield of N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide, and how can they be optimized?
The synthesis yield depends on reaction conditions such as solvent choice, temperature, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in piperidine ring formation, while catalysts like triethylamine can improve coupling reactions between intermediates. Multi-step protocols often require iterative optimization, with purity monitored via HPLC at each stage .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : To verify proton environments (e.g., methoxy groups at δ 3.3–3.5 ppm and piperidine/pyrrolidine ring protons).
- Mass Spectrometry (MS) : For molecular ion peak alignment with the theoretical mass (C₂₃H₃₂N₃O₃, ~422.5 g/mol).
- HPLC : To assess purity (>95% is typical for pharmacological studies) .
Q. How can researchers achieve high-purity batches for biological assays?
Purification methods include:
- Column Chromatography : Using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures).
- Recrystallization : Ethanol or acetone as solvents to remove impurities.
- Preparative HPLC : For isolating minor stereoisomers or byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect biological activity?
Structure-activity relationship (SAR) studies reveal:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Methoxy → Ethoxy substitution | Reduced kinase inhibition potency | |
| Piperidine → Morpholine ring | Altered pharmacokinetic profile | |
| Chloro addition at benzamide | Enhanced cytotoxicity in cancer models | |
| Hypothesis-driven synthesis and in vitro assays (e.g., enzyme inhibition) are critical for validating SAR trends . |
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Models binding to kinase domains (e.g., PI3K or EGFR) using software like AutoDock.
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore Mapping : Identifies critical hydrogen-bonding motifs (e.g., benzamide carbonyl interactions) .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Strategies include:
- Dose-Response Curves : Standardize IC₅₀ measurements across multiple cell lines.
- Metabolic Stability Tests : Incubate compounds in liver microsomes to identify degradation products.
- Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Kinase Profiling Panels : Screen against 100+ kinases to identify primary targets.
- CRISPR Knockout Models : Validate target dependency in cellular assays.
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .
Q. How can stability under physiological conditions be evaluated?
- pH Stability Studies : Incubate in buffers (pH 2–8) and monitor degradation via LC-MS.
- Plasma Stability Assays : Measure half-life in human plasma at 37°C.
- Light/Temperature Stress Tests : Expose to 40°C/75% RH or UV light for 48 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
